

The Architecture of Interaction: A Technical Guide to HAT-Binding Peptides

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Compound of Interest

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Histone Acetyltransferases (HATs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Their ability to acetylate lysine residues on histone tails and other proteins makes them central players in cellular processes ranging from transcription and DNA repair to cell cycle control. The specific recognition of HATs by various protein and peptide partners is fundamental to their function and recruitment to specific genomic loci. This technical guide provides an in-depth exploration of the structure, sequence, and binding characteristics of peptides that interact with major HAT families, offering a valuable resource for researchers in drug discovery and molecular biology.

Quantitative Analysis of HAT-Binding Peptides

The interaction between HATs and their peptide substrates or inhibitors is characterized by specific binding affinities. This section summarizes the quantitative data for peptide binding to the major HAT families: p300/CBP, GCN5/PCAF, and MOZ/MORF.

p300/CBP Family

The p300/CBP family of HATs are large, multi-domain proteins that act as transcriptional co-activators. Their HAT domain is a key target for therapeutic intervention. While many studies have focused on small molecule inhibitors, peptide-based inhibitors have also been investigated.

Peptide/Inhibitor	Target	Assay Type	IC50/Ki/Kd	Reference
H3-CoA-20 (bisubstrate analog)	PCAF	Not Specified	Competitive inhibitor	[1]
Lys-CoA-Tat (peptide-based bisubstrate inhibitor)	p300/CBP	³ H-Thymidine incorporation	Reduces incorporation at 25 μM	[2]
Compound 12 (tri-substituted thiophene)	p300	Biochemical Assay (³ H-Ac-CoA)	IC50: 620 nM	[3]
Compound 12 (tri-substituted thiophene)	CBP	Biochemical Assay (³ H-Ac-CoA)	IC50: 1.2 μM	[3]
C646 (pyrazolone-containing small molecule)	p300	Radioactive HAT assay	Ki: 400 nM	[2]
PU139	p300	Not Specified	IC50: 5.35 μM	[4]
PU139	CBP	Not Specified	IC50: 2.49 μM	[4]
Anacardic Acid	p300	Not Specified	IC50: ~8.5 μM	[4]

GCN5/PCAF Family

The GNAT family, including GCN5 and PCAF, are characterized by a conserved HAT domain. Their bromodomains also play a crucial role in recognizing acetylated lysine residues, mediating interactions with chromatin.

Peptide/Inhibitor	Target	Assay Type	IC50/Kd	Reference
H3-(Me)CoA-20 (bisubstrate inhibitor)	PCAF	Acetyltransferase inhibition	IC50: 360 nM	[5]
H3-(Me)CoA-20 (bisubstrate inhibitor)	PCAF (Y638A mutant)	Acetyltransferase inhibition	IC50: 1700 nM	[5]
H3-20 (peptide substrate)	PCAF	Kinetic analysis	Specific for Lys-14	[1]
H3-20 K14A (dead-end analog)	PCAF	Kinetic analysis	Competitive vs H3-20, Uncompetitive vs Acetyl-CoA	[1]
Acetylated Tat peptide (Ac-Lys50)	PCAF Bromodomain	NMR	Specific binding	[6][7]
H3-K9ac peptide	PCAF Bromodomain	NMR	No significant binding	[8]
H3-K14ac peptide	PCAF Bromodomain	NMR	Weak binding	[8]
H3-K36ac peptide	PCAF Bromodomain	NMR	Binds to PCAF bromodomain	[8]
H4-K16ac peptide	PCAF Bromodomain	NMR	No significant binding	[8]
H4-K20ac peptide	PCAF Bromodomain	NMR	Binds to PCAF bromodomain	[8]
Anacardic Acid	PCAF	Not Specified	IC50: ~5 μ M	[4]
Garcinol	PCAF	Not Specified	IC50: 5 μ M	[4]
PU139	Gcn5	Not Specified	IC50: 8.39 μ M	[4]

PU139	PCAF	Not Specified	IC50: 9.74 μ M	[4]
Butyrolactone 3	Gcn5	Not Specified	IC50: 100 μ M	[4]
NSC 694623	PCAF	Not Specified	IC50: 15.9 μ M	[4] [9]
PCAF-IN-2	PCAF	Not Specified	IC50: 5.31 μ M	[4] [9]

MOZ/MORF Family

The MYST family of HATs, including MOZ and MORF, are involved in various developmental processes and are implicated in cancer. Their reader domains, such as PHD fingers and bromodomains, are critical for their interaction with modified histone tails.

Peptide	Target	Assay Type	Kd	Reference
H3K9ac	MORF PHD1/2	Tryptophan Fluorescence	$1.4 \pm 0.2 \mu\text{M}$	
H3K14ac	MORF PHD1/2	Tryptophan Fluorescence	$1.8 \pm 0.3 \mu\text{M}$	
H3un	MORF PHD1/2	Tryptophan Fluorescence	$4.3 \pm 1.4 \mu\text{M}$	
H3K14ac	MOZ PHD1/2	Tryptophan Fluorescence	$1.3 \pm 0.9 \mu\text{M}$	
H3K9ac	MOZ PHD1/2	Tryptophan Fluorescence	$1.5 \pm 0.4 \mu\text{M}$	
H3un	MOZ PHD1/2	Tryptophan Fluorescence	$3.9 \pm 1.4 \mu\text{M}$	
H2AK5ac	BRPF1 Bromodomain	Not Specified	57 μM	[10]
H4K12ac	BRPF1 Bromodomain	Not Specified	74 μM	[10]
H3K14ac	BRPF1 Bromodomain	Not Specified	597 μM	[10]
H4K8ac	BRPF1 Bromodomain	Not Specified	697 μM	[10]
H4K5ac	BRPF1 Bromodomain	Not Specified	1.24 mM	[10]

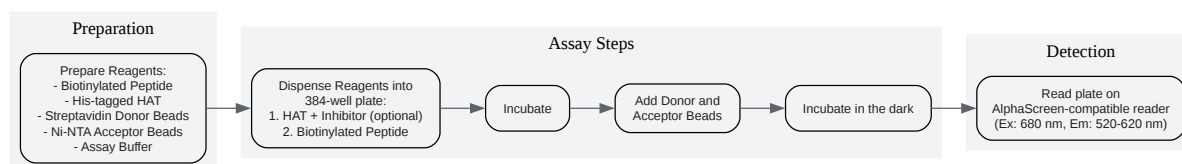
Experimental Protocols for Characterizing HAT-Peptide Interactions

The quantitative data presented above are generated using a variety of biophysical and biochemical techniques. This section provides detailed methodologies for three key experimental approaches.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay ideal for high-throughput screening of protein-peptide interactions. The principle relies on the generation of a chemiluminescent signal when a donor and an acceptor bead are brought into close proximity by the binding of the molecules of interest.^[11]

Experimental Workflow:



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AlphaScreen Experimental Workflow

Detailed Methodology:

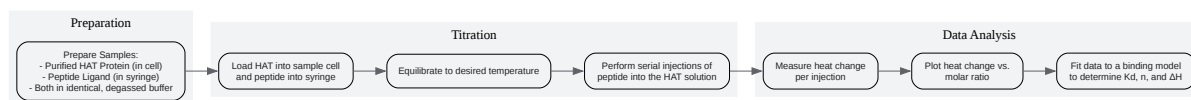
- **Reagent Preparation:**
 - Prepare a stock solution of the biotinylated peptide substrate in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT).
 - Prepare a stock solution of the His-tagged HAT protein in the same assay buffer.
 - Reconstitute Streptavidin Donor beads and Ni-NTA (or other appropriate) Acceptor beads in the assay buffer according to the manufacturer's instructions. Protect from light.
- **Assay Plate Setup:**

- In a 384-well white opaque plate, add the HAT protein to a final concentration optimized for the assay (typically in the low nM range).
- For inhibitor screening, add the test compounds at various concentrations.
- Add the biotinylated peptide to a final concentration typically at or below its K_m for the HAT.
- The final reaction volume is typically 10-25 μL .
- Incubation:
 - Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the HAT-peptide interaction to reach equilibrium.
- Bead Addition and Detection:
 - Add a mixture of Donor and Acceptor beads to each well.
 - Incubate the plate in the dark at room temperature for a specified time (e.g., 60-90 minutes) to allow bead-protein/peptide binding.
 - Read the plate using an AlphaScreen-compatible plate reader. The signal is proportional to the extent of the HAT-peptide interaction.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).^{[12][13][14][15][16]}

Experimental Workflow:



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Isothermal Titration Calorimetry Workflow

Detailed Methodology:

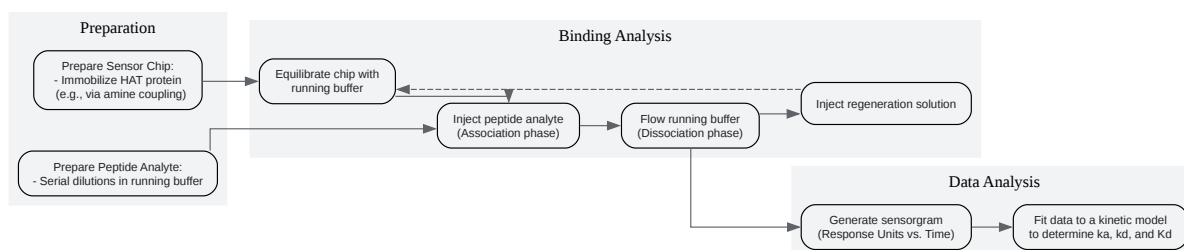
- Sample Preparation:
 - Dialyze the purified HAT protein and the synthetic peptide extensively against the same buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP). The buffer must be identical to avoid large heats of dilution.
 - Degas the buffer and sample solutions immediately before the experiment to prevent bubble formation in the ITC cell.
 - Accurately determine the concentrations of the protein and peptide.
- ITC Experiment Setup:
 - Load the HAT protein into the sample cell of the calorimeter. The concentration should be 10-100 times the expected K_d .
 - Load the peptide solution into the injection syringe. The peptide concentration should be 10-20 times that of the protein.
 - Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.
- Titration and Data Acquisition:

- Perform an initial small injection to account for dilution effects, followed by a series of injections of the peptide into the protein solution.
- The instrument measures the heat released or absorbed after each injection.
- Data Analysis:
 - Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
 - Plot the heat change against the molar ratio of peptide to protein.
 - Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor chip in real-time. It provides kinetic information about the interaction, including the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).

Experimental Workflow:



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Surface Plasmon Resonance Workflow

Detailed Methodology:

- Ligand Immobilization:
 - Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
 - Inject the purified HAT protein over the activated surface to allow for covalent immobilization via amine coupling.
 - Deactivate any remaining active esters with an injection of ethanolamine.
- Analyte Interaction Analysis:
 - Prepare a series of dilutions of the peptide analyte in a suitable running buffer (e.g., HBS-EP+).
 - Inject the peptide solutions sequentially over the immobilized HAT surface, starting with the lowest concentration. Each injection cycle consists of:
 - Association Phase: The peptide flows over the surface, and binding is monitored as an increase in the SPR signal (Response Units, RU).
 - Dissociation Phase: Running buffer flows over the surface, and the dissociation of the peptide is monitored as a decrease in the RU.
 - After each cycle, regenerate the sensor surface by injecting a solution that disrupts the HAT-peptide interaction without denaturing the immobilized HAT (e.g., a short pulse of low pH buffer).
- Data Analysis:
 - The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

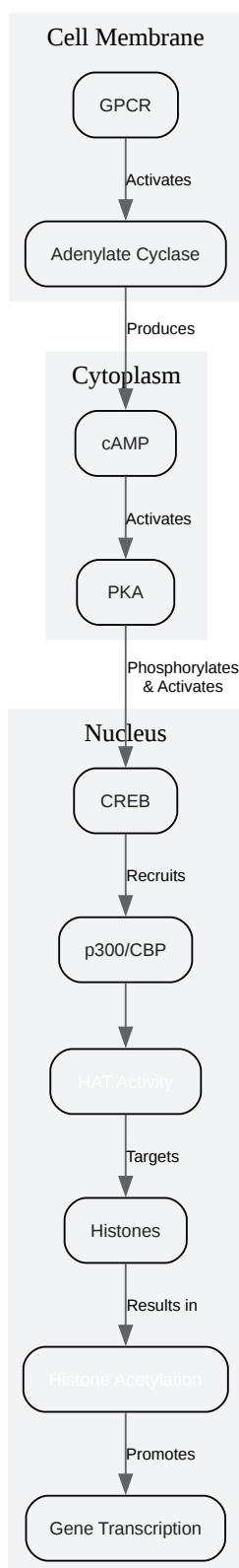
- The association and dissociation curves are globally fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the kinetic and affinity constants.

Signaling Pathways and Structural Insights

Understanding the structural basis of HAT-peptide interactions and their roles in cellular signaling is crucial for the rational design of targeted therapeutics.

p300/CBP Signaling

p300 and CBP are key nodes in numerous signaling pathways, integrating signals from various transcription factors to regulate gene expression.



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Simplified p300/CBP Signaling Pathway

The crystal structure of the p300 HAT domain in complex with the bisubstrate inhibitor Lys-CoA reveals a unique active site architecture that explains its broad substrate specificity.[17] This structural information is invaluable for the design of selective inhibitors.

PCAF in Transcriptional Regulation

PCAF is a transcriptional coactivator that interacts with various transcription factors and possesses both HAT and bromodomain activities. The bromodomain of PCAF specifically recognizes acetylated lysine residues, a key mechanism for its recruitment to chromatin. For instance, the PCAF bromodomain binds to acetylated HIV-1 Tat protein, a crucial interaction for viral gene expression.[6][7]

The kinetic mechanism of PCAF has been shown to be an ordered Bi-Bi reaction where acetyl-CoA binds before the histone substrate.[1] This understanding of the catalytic cycle provides a framework for designing inhibitors that target specific steps in the reaction.

MOZ/MORF Complex and Chromatin Recognition

The MOZ/MORF HATs are typically found in multi-subunit complexes. The BRPF1 subunit acts as a scaffold, linking the catalytic MOZ/MORF subunit to other regulatory proteins like ING5 and EAF6.[18] The reader domains within this complex, such as the PHD fingers of MOZ/MORF and the bromodomain of BRPF1, play a critical role in recognizing specific histone modifications and targeting the complex to appropriate genomic locations.[19] For example, the double PHD finger (DPF) of MOZ recognizes the N-terminal tail of histone H3, with a preference for H3K14ac.[20][21][22][23] This interaction induces an α -helical conformation in the histone tail, a unique mode of recognition that facilitates further modifications.[20][23]

Core Components of the MOZ/MORF Complex

This technical guide provides a comprehensive overview of the current knowledge on HAT-binding peptides, from quantitative binding data to detailed experimental protocols and structural insights. This information serves as a valuable resource for researchers aiming to understand the intricate mechanisms of HAT regulation and to develop novel therapeutic strategies targeting these crucial enzymes.

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